4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside is a complex organic compound that belongs to the class of thioglycosides. It is characterized by the presence of a thiogalactopyranoside moiety, which is a sulfur-containing sugar derivative. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to remove protective groups or to modify the thiol group.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium carbonate in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can lead to the removal of benzyl groups .
Scientific Research Applications
4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside involves its interaction with specific molecular targets. The thiogalactopyranoside moiety can mimic natural sugars, allowing it to bind to carbohydrate-recognizing proteins. This binding can influence various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
- 4-Methylphenyl 4,6-O-benzylidene-b-D-thiogalactopyranoside
Uniqueness
4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside is unique due to its specific protective groups and the presence of the thiogalactopyranoside moiety. These features make it particularly useful in synthetic chemistry and biological studies .
Properties
Molecular Formula |
C41H42O5S |
---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C41H42O5S/c1-31-22-24-36(25-23-31)47-41-40(45-29-35-20-12-5-13-21-35)39(44-28-34-18-10-4-11-19-34)38(43-27-33-16-8-3-9-17-33)37(46-41)30-42-26-32-14-6-2-7-15-32/h2-25,37-41H,26-30H2,1H3/t37-,38-,39+,40-,41+/m1/s1 |
InChI Key |
DDEYRWOAKGAYDF-WEOXEBIHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.